[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium
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Overview
Description
R-BC154 is a potent fluorescent α4β1/α9β1 inhibitor.
Scientific Research Applications
Synthesis and Characterization
Antimicrobial Activity
The compound and its related structures have been investigated for their antimicrobial properties. Arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi, demonstrating the potential of these compounds in addressing bacterial and fungal infections (Sarvaiya et al., 2019).
Reversible Thermal Isomerization
Research has also focused on the thermal behavior of related compounds, such as the reversible thermal isomerization of 3H-pyrazole into 4H-pyrazole derivatives. These studies are crucial in understanding the stability and reactivity of such compounds under different temperature conditions, which can be vital for their application in various fields, including material sciences and pharmaceuticals (Vasin et al., 2015).
Inhibitory Mechanism Studies
Some derivatives related to the compound have been prepared and evaluated as inhibitors against specific enzymes, such as caspase-3. The studies provide insights into the inhibitory mechanisms, which can be critical for the design of therapeutic agents targeting specific biological pathways (Jiang & Hansen, 2011).
Properties
Molecular Formula |
C56H65N9O14S3 |
---|---|
Molecular Weight |
1184.365 |
IUPAC Name |
(4R)-4-[4-[[[[4-[3,6-Bis(diethylamino)xanthylium-9-yl]-3-sulfophenyl]sulfonyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-1-(phenylsulfonyl)-L-prolyl-O-(1-pyrrolidinyl)-L-tyrosine acetate |
InChI |
InChI=1S/C54H61N9O12S3.C2H4O2/c1-5-59(6-2)38-18-23-44-49(30-38)74-50-31-39(60(7-3)8-4)19-24-45(50)52(44)46-25-22-43(32-51(46)78(71,72)73)76(67,68)55-33-37-34-62(58-57-37)40-29-48(63(35-40)77(69,70)42-14-10-9-11-15-42)53(64)56-47(54(65)66)28-36-16-20-41(21-17-36)75-61-26-12-13-27-61;1-2(3)4/h9-11,14-25,30-32,34,40,47-48,55H,5-8,12-13,26-29,33,35H2,1-4H3,(H2-,56,64,65,66,71,72,73);1H3,(H,3,4)/t40-,47+,48+;/m1./s1 |
InChI Key |
PRWWSYGWKHQCBT-MOVBADFXSA-N |
SMILES |
O=C(O)[C@H](CC1=CC=C(ON2CCCC2)C=C1)NC([C@H]3N(S(=O)(C4=CC=CC=C4)=O)C[C@H](N5N=NC(CNS(=O)(C6=CC=C(C7=C8C=CC(N(CC)CC)=CC8=[O+]C9=C7C=CC(N(CC)CC)=C9)C(S(=O)(O)=O)=C6)=O)=C5)C3)=O.CC([O-])=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R-BC154 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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